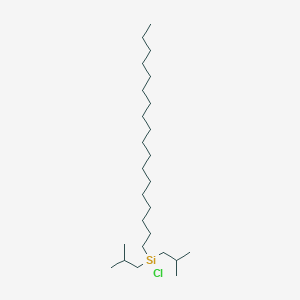

Chlorodiisobutyloctadecylsilane

Description

Properties

IUPAC Name |

chloro-bis(2-methylpropyl)-octadecylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H55ClSi/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-28(27,23-25(2)3)24-26(4)5/h25-26H,6-24H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAMXXRLSKVGVCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC[Si](CC(C)C)(CC(C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H55ClSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30408131 | |

| Record name | Chlorodiisobutyloctadecylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30408131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

431.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162578-86-1 | |

| Record name | Chlorodiisobutyloctadecylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30408131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorodiisobutyloctadecylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Chlorodiisobutyloctadecylsilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of chlorodiisobutyloctadecylsilane. The information is curated for professionals in research, scientific, and drug development fields, with a focus on delivering precise data and insights.

Chemical Structure and Identification

This compound is an organosilane compound characterized by a central silicon atom bonded to a chlorine atom, two isobutyl groups, and a long-chain octadecyl group.[1][2] This unique structure, featuring both a reactive chloro group and hydrophobic alkyl chains, makes it a versatile reagent in materials science and surface chemistry.[1][2]

The structural formula can be represented as CH₃(CH₂)₁₇Si[CH₂CH(CH₃)₂]₂Cl.[3] The key identifiers for this compound are:

-

SMILES String: CCCCCCCCCCCCCCCCCC--INVALID-LINK--(CC(C)C)CC(C)C[3]

-

InChI Key: LAMXXRLSKVGVCO-UHFFFAOYSA-N

The following diagram illustrates the molecular structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for handling, storage, and application of the compound.

| Property | Value | Reference(s) |

| Molecular Weight | 431.25 g/mol | [1][3][4] |

| Appearance | Colorless liquid | [1] |

| Assay | ≥ 85% | [1][3] |

| Density | 0.86 g/mL at 25 °C | [1][3] |

| Boiling Point | 140-170 °C at 0.05 mmHg | [1][3] |

| Refractive Index | n20/D 1.459 | [1][3] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [3] |

| Storage Class | 8A - Combustible corrosive hazardous materials | [3] |

Applications and Experimental Use

This compound is primarily utilized as a versatile silane coupling agent and a surface modifying agent.[1] Its utility stems from the dual reactivity of its structure: the chlorosilane group can react with hydroxylated surfaces to form stable covalent bonds, while the long hydrophobic octadecyl chain imparts water repellency and alters surface energy.[1][2]

Key Application Areas:

-

Surface Modification: It is widely used to create hydrophobic, self-assembled monolayers (SAMs) on surfaces such as silica, glass, and metal oxides.[2] This is particularly beneficial in the coatings industry to enhance hydrophobicity and chemical resistance.[1]

-

Adhesion Promotion: The compound enhances the adhesion and compatibility between organic polymers and inorganic substrates in composites, sealants, and adhesives.[1]

-

Chromatography: It serves as a derivatizing agent for creating reversed-phase stationary phases in chromatography, where the C18 chain provides the necessary hydrophobic interactions for separation.[2]

-

Intermediate in Organic Synthesis: The reactive Si-Cl bond allows it to be a building block for the synthesis of more complex silicon-containing molecules.[2]

While this compound is a key reagent in materials science, its direct application in drug development, particularly in relation to specific signaling pathways, is not well-documented in publicly available literature. Its role in the pharmaceutical industry is more likely as an intermediate in the synthesis of more complex molecules or in the surface modification of drug delivery systems.[]

General Experimental Protocol for Surface Modification:

A detailed experimental protocol for a specific application would be proprietary or published in peer-reviewed literature for a particular study. However, a general workflow for using this compound for surface modification can be outlined as follows.

Safety and Handling

This compound is classified as a corrosive material.[2] It should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a face shield, in a well-ventilated area such as a fume hood.[2][3] The compound is designated with the GHS05 pictogram, indicating that it can cause severe skin burns and eye damage.[3] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

An In-depth Technical Guide to the Synthesis and Purification of Chlorodiisobutyloctadecylsilane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a robust, multi-step methodology for the synthesis and purification of chlorodiisobutyloctadecylsilane. The described protocols are based on fundamental principles of organosilicon chemistry and are intended to be a valuable resource for researchers in various fields, including drug development, materials science, and organic synthesis.

Overview of the Synthetic Pathway

The synthesis of this compound is accomplished through a three-step process, commencing with the formation of a key intermediate, diisobutylchlorosilane. This is followed by a platinum-catalyzed hydrosilylation reaction with 1-octadecene to introduce the long alkyl chain. The final step involves the chlorination of the resulting trialkylsilane to yield the desired product.

Experimental Protocols

Safety Precautions: All reactions should be conducted in a well-ventilated fume hood. Anhydrous solvents and inert atmosphere techniques are critical for the success of these reactions. Personal protective equipment, including safety glasses, lab coat, and gloves, should be worn at all times. Chlorosilanes are corrosive and react with moisture to produce HCl; handle with care. Lithium aluminum hydride reacts violently with water.

Step 1: Synthesis of Diisobutylchlorosilane

This procedure details the synthesis of the diisobutylchlorosilane intermediate via a Grignard reaction. The reverse addition of the Grignard reagent to trichlorosilane is employed to favor the formation of the desired dialkylated product.

Materials:

-

Magnesium turnings

-

Isobutyl bromide

-

Trichlorosilane

-

Anhydrous diethyl ether

-

Iodine (crystal)

Procedure:

-

Grignard Reagent Preparation: A flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser with a nitrogen inlet, and a magnetic stirrer is charged with magnesium turnings (1.2 equivalents). A crystal of iodine is added to activate the magnesium. Anhydrous diethyl ether is added to cover the magnesium. A solution of isobutyl bromide (1.0 equivalent) in anhydrous diethyl ether is added dropwise from the dropping funnel to initiate the reaction. The reaction mixture is stirred until the magnesium is consumed.

-

Reaction with Trichlorosilane: The Grignard reagent solution is transferred to the dropping funnel. A separate, flame-dried, three-necked flask is charged with trichlorosilane (0.4 equivalents) dissolved in anhydrous diethyl ether and cooled to 0°C in an ice bath. The Grignard reagent is added dropwise to the stirred trichlorosilane solution, maintaining the temperature below 10°C.

-

Work-up: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 3 hours. The mixture is then filtered under an inert atmosphere to remove the magnesium salts. The filtrate is concentrated by distillation at atmospheric pressure to remove the diethyl ether. The crude diisobutylchlorosilane is then purified by fractional distillation under reduced pressure.

| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount |

| Isobutyl bromide | 137.02 | 1.0 | Varies |

| Magnesium turnings | 24.31 | 1.2 | Varies |

| Trichlorosilane | 135.45 | 0.4 | Varies |

| Anhydrous Diethyl Ether | 74.12 | - | Varies |

Table 1: Reagents for the synthesis of diisobutylchlorosilane.

Step 2: Synthesis of Diisobutyloctadecylsilane

This step involves the reduction of diisobutylchlorosilane to diisobutylsilane, followed by the hydrosilylation of 1-octadecene.

2.2.1. Reduction of Diisobutylchlorosilane

Materials:

-

Diisobutylchlorosilane

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser with a nitrogen inlet, and a magnetic stirrer is charged with a suspension of LiAlH₄ (1.1 equivalents) in anhydrous diethyl ether.

-

A solution of diisobutylchlorosilane (1.0 equivalent) in anhydrous diethyl ether is added dropwise to the LiAlH₄ suspension at 0°C.

-

After the addition, the reaction mixture is stirred at room temperature for 2 hours.

-

Work-up: The reaction is carefully quenched by the slow, sequential addition of water, followed by 15% aqueous NaOH, and then more water, while cooling in an ice bath. The resulting precipitate is filtered off, and the organic layer is dried over anhydrous sodium sulfate. The solvent is removed by distillation to yield crude diisobutylsilane, which is used in the next step without further purification.

2.2.2. Hydrosilylation of 1-Octadecene

Materials:

-

Diisobutylsilane

-

1-Octadecene

-

Karstedt's catalyst (platinum-divinyltetramethyldisiloxane complex)

-

Anhydrous toluene

Procedure:

-

A flame-dried Schlenk flask is charged with 1-octadecene (1.0 equivalent) and a catalytic amount of Karstedt's catalyst (10-20 ppm Pt) in anhydrous toluene.

-

Diisobutylsilane (1.1 equivalents) is added dropwise to the stirred solution at room temperature.

-

The reaction mixture is then heated to 60°C and stirred for 4-6 hours under a nitrogen atmosphere. The progress of the reaction can be monitored by the disappearance of the Si-H peak in the IR spectrum.

-

Upon completion, the solvent is removed under reduced pressure to yield crude diisobutyloctadecylsilane.

| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount |

| Diisobutylchlorosilane | 178.78 | 1.0 | Varies |

| Lithium Aluminum Hydride | 37.95 | 1.1 | Varies |

| 1-Octadecene | 252.49 | 1.0 | Varies |

| Diisobutylsilane | 144.35 | 1.1 | Varies |

Table 2: Reagents for the synthesis of diisobutyloctadecylsilane.

Step 3: Chlorination of Diisobutyloctadecylsilane

This final step converts the trialkylsilane to the desired chlorosilane.

Materials:

-

Diisobutyloctadecylsilane

-

Acetyl chloride

-

Iron(III) chloride (FeCl₃, anhydrous)

Procedure:

-

The crude diisobutyloctadecylsilane (1.0 equivalent) is dissolved in a minimal amount of an inert solvent like hexane in a flame-dried flask under a nitrogen atmosphere.

-

A catalytic amount of anhydrous FeCl₃ (0.5-1 mol%) is added to the solution.

-

Acetyl chloride (1.2 equivalents) is added dropwise to the stirred mixture at room temperature.[1][2]

-

The reaction is stirred for 2-4 hours at room temperature.

-

The reaction mixture is filtered to remove the catalyst, and the solvent and excess acetyl chloride are removed under reduced pressure to yield the crude this compound.

Purification

The final product is purified by fractional vacuum distillation to achieve high purity.

Procedure:

-

The crude this compound is transferred to a distillation flask equipped with a fractionating column (e.g., Vigreux column), a condenser, and a receiving flask.

-

The system is connected to a vacuum pump, and the pressure is gradually reduced to approximately 0.05 mmHg.

-

The distillation flask is heated gently. Any low-boiling impurities are collected in a forerun fraction.

-

The temperature is then carefully increased, and the fraction boiling between 140-170°C at 0.05 mmHg is collected as the pure this compound.

| Property | Value |

| Purity | >95% (as determined by GC-MS) |

| Yield | Varies depending on reaction scale and optimization |

| Boiling Point | 140-170°C at 0.05 mmHg |

| Appearance | Colorless to pale yellow liquid |

| Refractive Index | ~1.459 (n20/D) |

Table 3: Expected properties of purified this compound.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si): To confirm the chemical structure and the absence of impurities.

-

Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the presence of characteristic functional groups and the absence of starting materials (e.g., Si-H bonds).

This guide provides a foundational framework for the synthesis and purification of this compound. Researchers are encouraged to optimize the described conditions to suit their specific laboratory setup and scale.

References

An In-depth Technical Guide to Chlorodiisobutyloctadecylsilane: Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of chlorodiisobutyloctadecylsilane. The information is curated for researchers, scientists, and professionals in drug development who utilize silane coupling agents for surface modification, drug delivery systems, and other advanced applications.

Core Physical and Chemical Data

This compound is a versatile organosilane compound recognized for its ability to form stable, hydrophobic surfaces. Its utility stems from the dual reactivity of its molecular structure: a hydrolyzable chloro group that reacts with inorganic substrates and bulky, non-polar side chains that impart hydrophobicity.

Identification and Molecular Characteristics

| Property | Value | Reference |

| CAS Number | 162578-86-1 | [1][2][3][4] |

| Molecular Formula | C₂₆H₅₅ClSi | [2][3] |

| Molecular Weight | 431.25 g/mol | [2][3][4][5] |

| Linear Formula | CH₃(CH₂)₁₇Si[CH₂CH(CH₃)₂]₂Cl | [1][4][5] |

| SMILES String | CCCCCCCCCCCCCCCCCC--INVALID-LINK--(CC(C)C)CC(C)C | [1][5] |

| InChI Key | LAMXXRLSKVGVCO-UHFFFAOYSA-N | [1][5] |

Physical Properties

The physical characteristics of this compound are summarized in the table below. These properties are crucial for handling, storage, and application of the compound.

| Property | Value | Conditions | Reference |

| Appearance | Colorless liquid | Ambient | [2] |

| Boiling Point | 140 - 170 °C | 0.05 mmHg | [1][2][5] |

| Density | 0.86 g/mL | at 25 °C | [1][2][5] |

| Refractive Index | n20/D 1.459 | at 20 °C | [1][2][5] |

| Flash Point | 113 °C (235.4 °F) | Closed cup | [1][5] |

Chemical and Safety Properties

The chemical behavior and associated safety information are critical for the proper and safe handling of this compound.

| Property | Description | Reference |

| Reactivity | Reacts with water and other protic solvents. The Si-Cl bond is susceptible to hydrolysis, forming silanols which can then condense. It readily reacts with hydroxyl groups on surfaces like glass, silica, and metal oxides to form stable siloxane bonds. | |

| Stability | Stable under anhydrous conditions. Moisture sensitive. | |

| Hazard Classifications | Skin Corrosion/Irritation Category 1B, Serious Eye Damage/Eye Irritation Category 1 | [1][5] |

| Signal Word | Danger | [1][5] |

| Hazard Statements | H314: Causes severe skin burns and eye damage. | [1][5] |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances, particularly moisture. | [2] |

Experimental Protocols

Detailed experimental protocols for the determination of the key physical properties of this compound are provided below. These are generalized standard methods applicable to liquid organosilicon compounds.

Determination of Boiling Point (Micro Method)

Principle: The Siwoloboff method is a micro-scale technique for determining the boiling point of a liquid by observing the temperature at which a fine stream of bubbles ceases to emerge from a capillary tube and the liquid is drawn back into it.

Apparatus:

-

Thiele tube or other suitable heating bath (e.g., oil bath)

-

Thermometer

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Rubber band or wire for attachment

Procedure:

-

A small amount of this compound (approximately 0.5 mL) is placed into the small test tube.

-

The capillary tube, with its sealed end up, is placed into the test tube containing the sample.

-

The test tube is attached to the thermometer.

-

The assembly is placed in the Thiele tube containing a heating medium (e.g., mineral oil).

-

The apparatus is heated gently. A stream of bubbles will emerge from the open end of the capillary tube.

-

The heating is discontinued, and the bath is allowed to cool slowly.

-

The temperature at which the bubbling stops and the liquid is drawn into the capillary tube is recorded as the boiling point.

Determination of Density

Principle: The density of a liquid can be determined by measuring the mass of a known volume of the liquid. A pycnometer, a flask with a precise volume, is commonly used for this purpose.

Apparatus:

-

Pycnometer (specific gravity bottle)

-

Analytical balance

-

Constant temperature water bath

Procedure:

-

The empty pycnometer is thoroughly cleaned, dried, and its mass is accurately determined.

-

The pycnometer is filled with this compound, ensuring no air bubbles are trapped.

-

The filled pycnometer is placed in a constant temperature bath (e.g., 25 °C) until it reaches thermal equilibrium.

-

The volume is adjusted precisely to the calibration mark of the pycnometer.

-

The exterior of the pycnometer is carefully dried, and its mass is determined.

-

The density is calculated by dividing the mass of the liquid by the calibrated volume of the pycnometer.

Determination of Refractive Index

Principle: The refractive index of a liquid is measured using a refractometer, which determines the angle at which light is bent as it passes from a prism of known refractive index into the sample.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath connected to the refractometer prisms

-

Dropper

Procedure:

-

The prisms of the Abbe refractometer are cleaned and dried.

-

A few drops of this compound are placed on the surface of the lower prism.

-

The prisms are closed and clamped.

-

The refractometer is adjusted to bring the dividing line between the light and dark fields into the crosshairs of the eyepiece.

-

The refractive index is read directly from the instrument's scale. The temperature should be maintained at a constant value (e.g., 20 °C) by the circulating water bath.

Visualizations

Logical Relationship of Properties

The following diagram illustrates the relationship between the molecular structure of this compound and its resulting physical and chemical properties.

Caption: Structure-Property relationship of this compound.

References

A Comprehensive Technical Guide to the Solubility of Chlorodiisobutyloctadecylsilane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of chlorodiisobutyloctadecylsilane, a long-chain organosilane. A thorough understanding of its solubility is crucial for applications ranging from surface modification and materials science to potential, though less direct, applications in pharmaceutical and drug development contexts where silanization is employed. Due to the reactive nature of chlorosilanes, quantitative solubility data is not widely published. Therefore, this guide presents expected solubility based on physicochemical principles and provides a detailed experimental protocol for its precise determination.

Physicochemical Properties and Expected Solubility

This compound possesses a long C18 alkyl chain, imparting significant nonpolar character. The diisobutyl groups further contribute to its steric bulk and lipophilicity. The silicon-chlorine bond is reactive, particularly towards protic solvents. Based on the "like dissolves like" principle, this compound is expected to be highly soluble in nonpolar and moderately polar aprotic organic solvents. Its solubility is predicted to decrease significantly in highly polar and protic solvents.

Table 1: Expected Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Examples | Expected Solubility | Rationale |

| Nonpolar Aprotic | Hexane, Toluene, Cyclohexane | Miscible/Very Soluble | The nonpolar nature of these solvents closely matches the long alkyl and isobutyl chains of the silane, leading to favorable van der Waals interactions. |

| Moderately Polar Aprotic | Dichloromethane, Chloroform, Tetrahydrofuran (THF), Ethyl Acetate | Soluble | These solvents possess sufficient nonpolar character to dissolve the alkyl portion of the molecule, while their polarity can accommodate the Si-Cl bond. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF) | Sparingly Soluble to Insoluble | The high polarity of these solvents makes them less compatible with the long nonpolar alkyl chain of the silane. |

| Polar Protic | Methanol, Ethanol, Water | Insoluble (Reacts) | These solvents will react with the chlorosilane moiety, leading to hydrolysis and condensation reactions rather than simple dissolution. |

Experimental Protocol for Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is a reliable technique for determining the equilibrium solubility of a compound in a solvent. This protocol is adapted for the reactive nature of this compound.

Materials:

-

This compound

-

Anhydrous organic solvents of interest

-

Inert gas (e.g., Argon or Nitrogen)

-

Dry glassware (vials with screw caps, syringes, volumetric flasks)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) system

-

0.2 µm syringe filters compatible with the solvent

Procedure:

-

Preparation of Saturated Solutions:

-

Under an inert atmosphere, add an excess amount of this compound to a series of dry vials.

-

Using a dry syringe, add a known volume of the desired anhydrous organic solvent to each vial.

-

Seal the vials tightly with screw caps.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined by analyzing samples at different time points until the concentration remains constant.

-

-

Sample Preparation for Analysis:

-

Allow the vials to stand undisturbed at the set temperature for at least 24 hours to allow undissolved silane to settle.

-

Carefully withdraw a known volume of the supernatant using a dry syringe, ensuring no solid particles are disturbed.

-

Filter the supernatant through a 0.2 µm syringe filter into a clean, dry volumetric flask.

-

-

Analysis:

-

Dilute the filtered solution to a suitable concentration with the same anhydrous solvent.

-

Analyze the diluted solution using a calibrated GC-MS or HPLC method to determine the concentration of this compound.

-

-

Calculation:

-

Calculate the solubility using the following formula:

Solubility ( g/100 mL) = (Concentration from analysis × Dilution factor × 100) / Initial volume of supernatant

-

Diagram 1: Experimental Workflow for Solubility Determination

Caption: Workflow for determining the solubility of this compound.

Logical Relationships in Solubility

The solubility of a compound is governed by the interplay of its molecular structure and the properties of the solvent. For this compound, the key factors are the nonpolar alkyl chains and the polar, reactive chlorosilyl group.

Diagram 2: Factors Influencing Solubility

Caption: Interplay of solute and solvent properties determining solubility.

Relevance in Drug Development

While this compound is not a therapeutic agent itself, its properties as a surface-modifying agent are relevant to drug development, particularly in the area of drug delivery systems. Silanization is a common technique for functionalizing surfaces such as silica nanoparticles, which can be used as drug carriers.

A thorough understanding of the solubility of the silane coupling agent is critical for:

-

Controlled Surface Modification: The silanization process is often carried out in an organic solvent. The solubility of the silane dictates the choice of solvent to achieve a uniform and controlled deposition on the substrate.

-

Formulation of Delivery Systems: For nanoparticle-based drug delivery systems, the surface properties, which are modified by silanes, influence their stability, biocompatibility, and drug-loading capacity.

-

Purification: After surface modification, residual silane and by-products must be washed away. Knowledge of solubility helps in selecting appropriate washing solvents.

Diagram 3: Role of Silane Solubility in Drug Carrier Preparation

Caption: Workflow for preparing a drug carrier using silanization.

An In-depth Technical Guide on Chlorodiisobutyloctadecylsilane

For researchers, scientists, and professionals in drug development, a precise understanding of chemical reagents is paramount. This document provides core technical data on chlorodiisobutyloctadecylsilane.

Core Molecular Data

The fundamental properties of this compound are summarized below, providing a clear reference for experimental design and chemical synthesis.

| Property | Value |

| Molecular Formula | C26H55ClSi[1][2] |

| Molecular Weight | 431.25 g/mol [1][2] |

| CAS Number | 162578-86-1[1][2] |

Experimental Protocols

Detailed experimental protocols involving this compound are highly dependent on the specific application, such as its use as a derivatization agent in chromatography or in organic synthesis. Researchers should refer to specific literature relevant to their field of inquiry for detailed methodologies.

Visualizations

To illustrate the structural components of this compound, the following diagram outlines the logical relationship between its constituent groups.

A diagram showing the primary chemical groups bonded to the central silicon atom.

References

Navigating the Procurement and Application of High-Purity Chlorodiisobutyloctadecylsilane for Pharmaceutical Research

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorodiisobutyloctadecylsilane is a long-chain organosilane with significant potential in pharmaceutical sciences, primarily for the surface modification of materials to control hydrophobicity, improve drug delivery system stability, and functionalize analytical devices. However, a critical challenge for researchers in drug development is the limited commercial availability of this reagent in high-purity grades. This guide provides an in-depth overview of the current commercial landscape, a technical discussion on the implications of purity in research, and outlines a general framework for the purification and characterization of technical-grade this compound to meet the stringent requirements of pharmaceutical research and development.

Commercial Availability and Purity Landscape

For researchers seeking to procure this compound, it is essential to recognize that the compound is predominantly available as a "technical grade" reagent. This designation implies a lower purity level, which may be suitable for some industrial applications but often falls short of the rigorous standards demanded in drug development.

| Supplier | Stated Purity/Grade | Assay Method |

| Sigma-Aldrich | technical grade, 85% | Not specified |

| Chem-Impex | ≥ 85% | Titration |

This table is based on publicly available information and may not be exhaustive. Researchers are advised to contact suppliers directly for the most current and detailed product specifications.

The common assay method, titration, provides a measure of the total reactive chlorosilane content but does not offer insights into the nature and quantity of impurities. These impurities can include residual starting materials, byproducts from the synthesis process (such as other chlorosilanes), and degradation products. The presence of such impurities can lead to inconsistent experimental results, introduce unknown variables, and potentially interfere with sensitive biological assays.

The Critical Role of Purity in Drug Development

In the context of drug development, the purity of all reagents is paramount. For a surface-modifying agent like this compound, impurities can have several detrimental effects:

-

Inconsistent Surface Modification: The presence of other reactive silanes can lead to a heterogeneous and poorly defined surface, affecting properties like drug loading, release kinetics, and biocompatibility.

-

Toxicity and Biocompatibility Issues: Uncharacterized impurities may be cytotoxic or elicit an undesirable immune response, compromising the safety profile of a drug delivery system.

-

Analytical Interference: Impurities can interfere with analytical techniques used to characterize the modified surfaces and the final drug product.

-

Lack of Reproducibility: The variability of impurities between different batches of technical-grade material can make it challenging to achieve reproducible experimental outcomes, a cornerstone of regulatory submission.

A Proposed Workflow for Purification and Characterization

Given the current market limitations, researchers may need to purify commercially available technical-grade this compound in-house to achieve the desired purity for their applications. The following section outlines a general experimental workflow for this purpose.

Purification Protocol

A common and effective method for purifying chlorosilanes is fractional distillation under reduced pressure. The significant difference in boiling points between the desired product and potential impurities allows for their separation.

Experimental Protocol: Fractional Distillation of Technical-Grade this compound

-

Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum pump, a Vigreux or packed column, a condenser, and receiving flasks. Ensure all glassware is thoroughly dried to prevent hydrolysis of the chlorosilane.

-

Charging the Flask: Charge the distillation flask with technical-grade this compound.

-

Vacuum Application: Gradually apply a vacuum to the system.

-

Heating: Gently heat the distillation flask using a heating mantle.

-

Fraction Collection: Collect fractions based on their boiling points at the applied pressure. The main fraction corresponding to high-purity this compound should be collected in a pre-weighed, dry receiving flask.

-

Storage: Store the purified product under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container to prevent moisture contamination.

Caption: Workflow for the purification of this compound.

Purity Assessment and Characterization

Following purification, it is crucial to thoroughly characterize the material to confirm its identity and assess its purity. A combination of analytical techniques should be employed.

Experimental Protocols for Characterization

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Sample Preparation: Prepare a dilute solution of the purified silane in a dry, aprotic solvent (e.g., hexane or toluene).

-

Injection: Inject a small volume of the sample into the GC-MS system.

-

GC Separation: Use a suitable capillary column (e.g., a non-polar column like DB-1 or DB-5) and a temperature program that allows for the separation of the main component from any residual impurities.

-

MS Detection: Acquire mass spectra of the eluting peaks to confirm the identity of this compound and identify any impurities based on their fragmentation patterns.

-

Purity Calculation: Determine the purity by calculating the peak area percentage of the main component relative to the total peak area.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C):

-

Sample Preparation: Dissolve a small amount of the purified silane in a dry, deuterated solvent (e.g., CDCl₃) in an NMR tube under an inert atmosphere.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra.

-

Spectral Analysis: Analyze the spectra to confirm the chemical structure of this compound. The integration of the proton signals in the ¹H NMR spectrum can be used to assess the relative amounts of different components and identify impurities.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Sample Preparation: Prepare a thin film of the liquid sample between two salt plates (e.g., KBr or NaCl).

-

Data Acquisition: Acquire the FTIR spectrum.

-

Spectral Analysis: Confirm the presence of characteristic functional group vibrations, such as Si-Cl and C-H stretches, and the absence of bands corresponding to impurities (e.g., Si-OH from hydrolysis).

-

Caption: Analytical workflow for purity and identity confirmation.

Potential Applications in Drug Development

High-purity this compound, once obtained, can be a valuable tool in various aspects of drug development. Its primary utility lies in its ability to form stable, hydrophobic self-assembled monolayers (SAMs) on hydroxylated surfaces.

-

Surface Modification of Nanoparticles: The surface of silica-based or other nanoparticles can be functionalized to control their hydrophobicity. This can influence their interaction with biological membranes, circulation time, and drug release profile.

-

Functionalization of Microfluidic Devices: In "lab-on-a-chip" devices used for high-throughput screening and diagnostics, surface modification can prevent non-specific adsorption of biomolecules and improve the performance of assays.

-

Chromatography: While less common for this specific silane, it could potentially be used to prepare novel stationary phases for specialized chromatographic separations.

Caption: Logical relationships of potential applications.

Conclusion

CAS number and safety data for chlorodiisobutyloctadecylsilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the CAS number, safety data, and applications of chlorodiisobutyloctadecylsilane. It is intended for use by professionals in research and development who are interested in surface modification, chromatography, and materials science.

Chemical Identification and Properties

This compound is an organosilane compound utilized for creating hydrophobic surfaces. Its long octadecyl chain imparts nonpolar characteristics, while the reactive chlorosilyl group allows for covalent attachment to hydroxylated surfaces.

| Property | Value |

| CAS Number | 162578-86-1 |

| Molecular Formula | C26H55ClSi |

| Molecular Weight | 431.25 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 140 - 170 °C at 0.05 mmHg |

| Density | 0.86 g/mL at 25 °C |

| Refractive Index | 1.459 |

| Flash Point | 113 °C (235.4 °F) - closed cup[1] |

Safety Data

This compound is classified as a corrosive material that can cause severe skin burns and eye damage[1][2]. It is essential to handle this chemical with appropriate personal protective equipment in a well-ventilated area.

| Hazard Statement | GHS Classification | Precautionary Measures |

| H314: Causes severe skin burns and eye damage | Skin Corrosion/Irritation (Category 1B), Serious Eye Damage (Category 1) | P280: Wear protective gloves/protective clothing/eye protection/face protection.[2] |

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] | ||

| P310: Immediately call a POISON CENTER or doctor/physician.[2] |

Applications

The primary application of this compound is in surface modification to create hydrophobic, self-assembled monolayers (SAMs). This is particularly relevant in the following areas:

-

Chromatography: Used as a derivatizing agent to create reversed-phase stationary phases for high-performance liquid chromatography (HPLC). The C18 alkyl chain provides the hydrophobic surface necessary for the separation of nonpolar analytes.

-

Materials Science: To impart hydrophobicity to various substrates such as silica, glass, and metal oxides. This can enhance corrosion resistance and modify wetting characteristics.

-

Organic Synthesis: The reactive Si-Cl bond serves as a starting point for the synthesis of more complex organosilane molecules.

Experimental Protocols

Objective: To form a hydrophobic monolayer of diisobutyloctadecylsilane on a silicon wafer substrate.

Materials:

-

This compound

-

Silicon wafers

-

Anhydrous toluene

-

Sulfuric acid (H₂SO₄)

-

Hydrogen peroxide (H₂O₂)

-

Deionized water

-

Isopropanol

-

Nitrogen gas

Procedure:

-

Substrate Cleaning and Hydroxylation:

-

Prepare a "Piranha" solution by carefully adding hydrogen peroxide to sulfuric acid in a 3:7 ratio. Caution: Piranha solution is extremely corrosive and reacts violently with organic materials.

-

Immerse the silicon wafers in the Piranha solution for 15-30 minutes to remove organic residues and create a hydroxylated surface.

-

Carefully remove the wafers and rinse extensively with deionized water.

-

Dry the wafers under a stream of nitrogen gas.

-

-

Silanization:

-

In a nitrogen-filled glovebox or under an inert atmosphere, prepare a 1-2% (v/v) solution of this compound in anhydrous toluene.

-

Immerse the cleaned and dried silicon wafers in the silane solution.

-

Allow the reaction to proceed for 2-4 hours at room temperature.

-

-

Rinsing and Curing:

-

Remove the wafers from the silane solution and rinse sequentially with fresh anhydrous toluene and then isopropanol to remove any non-covalently bonded silane.

-

Dry the wafers again under a stream of nitrogen.

-

To promote the formation of a stable siloxane network, bake the wafers in an oven at 110-120°C for 30-60 minutes.

-

-

Characterization:

-

The success of the surface modification can be confirmed by measuring the water contact angle. A significant increase in the contact angle compared to the bare silicon wafer indicates the formation of a hydrophobic layer.

-

Data Presentation

The effectiveness of surface modification with long-chain alkylsilanes like this compound is typically quantified by measuring the water contact angle. A higher contact angle signifies greater hydrophobicity.

| Surface | Typical Water Contact Angle (°) |

| Unmodified Silicon Wafer | < 20° |

| Octadecylsilane-Modified Silicon Wafer | 95° - 110° |

Note: The exact contact angle can vary depending on the specific silane, substrate, and processing conditions.

Visualizations

Logical Workflow for Surface Modification

Caption: A logical workflow for the surface modification of a substrate using a chlorosilane.

Reaction Pathway for Surface Derivatization

Caption: The general reaction pathway for the derivatization of a hydroxylated surface with a chlorosilane.

References

An In-depth Technical Guide to the Basic Reactivity of Chlorodiisobutyloctadecylsilane with Silica

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental principles governing the reaction of chlorodiisobutyloctadecylsilane with silica surfaces. This process is a cornerstone in the production of sterically protected reversed-phase chromatography stationary phases, which are renowned for their enhanced stability and unique selectivity. This document details the reaction mechanism, presents quantitative data from analogous systems, outlines a representative experimental protocol, and discusses the key factors influencing the reaction outcome.

Core Principles of Reactivity

The fundamental reaction between this compound and a silica surface is a nucleophilic substitution reaction known as silanization. The silica surface is populated with silanol groups (Si-OH), which act as nucleophiles, attacking the electrophilic silicon atom of the chlorosilane. This reaction results in the formation of a stable covalent siloxane bond (Si-O-Si) between the octadecylsilyl moiety and the silica surface, with the concomitant release of hydrogen chloride (HCl) as a byproduct.

The presence of two bulky isobutyl groups attached to the silicon atom is a defining feature of this reagent. This steric hindrance plays a crucial role in the reactivity and the properties of the resulting modified silica:

-

Steric Protection: The bulky isobutyl groups physically shield the newly formed siloxane bond from hydrolytic attack, particularly at low pH. This steric protection is a key factor in the enhanced longevity and robustness of stationary phases prepared with this type of silane.

-

Incomplete Surface Coverage: The significant steric bulk of the diisobutyloctadecylsilyl group prevents a complete reaction with all available surface silanol groups. As a result, the surface coverage is typically limited to 40-50% of the total silanol sites. This leaves a substantial population of residual silanols on the silica surface, which can influence the chromatographic properties of the material.

Quantitative Data on Surface Modification

Obtaining precise quantitative data for the reaction of this compound with silica is often specific to the proprietary manufacturing processes of chromatography column producers. However, data from analogous sterically hindered C18 silanes provide valuable insights into the expected outcomes. The following tables summarize key quantitative parameters for C18 functionalization of silica.

Table 1: Representative Surface Concentration of Octadecyl Chains on Modified Silica

| Silane Type | Silica Substrate | Octadecyl Surface Concentration (μmol/m²) | Reference |

| Octadecyltrichlorosilane | Ethyl-bridged hybrid silica | 3.17 - 3.35 | [1] |

| Identically bonded silane | Silica particle | 3.44 | [1] |

Note: The data presented is for octadecyltrichlorosilane, a trifunctional silane, which may exhibit different bonding characteristics compared to the monofunctional this compound. However, it serves as a useful benchmark for surface coverage.

Table 2: Characterization Techniques for Quantifying Surface Modification

| Technique | Information Provided |

| Elemental Analysis | Determines the weight percentage of carbon on the modified silica, which can be used to calculate the surface coverage of the octadecyl chains. |

| Solid-State 29Si and 13C NMR | Confirms the covalent attachment of the silane to the silica surface and provides information about the chemical environment of the silicon and carbon atoms. |

| Thermogravimetric Analysis (TGA) | Measures the weight loss of the modified silica as a function of temperature, allowing for the quantification of the grafted organic material. |

| Nitrogen Sorption Analysis | Characterizes the specific surface area and pore size distribution of the silica before and after modification. |

Experimental Protocols

The following is a representative, generalized protocol for the laboratory-scale modification of porous silica with this compound. It is crucial to perform all steps under anhydrous conditions to prevent the hydrolysis of the chlorosilane.

Materials and Reagents

-

Porous silica gel (e.g., 5 µm, 100 Å pore size)

-

This compound

-

Anhydrous toluene (or other suitable anhydrous, aprotic solvent)

-

Anhydrous pyridine (or other suitable non-nucleophilic base)

-

Anhydrous methanol (for washing)

-

Anhydrous dichloromethane (for washing)

-

Nitrogen or Argon gas for inert atmosphere

Pre-reaction Silica Preparation

-

Drying: Dry the silica gel under vacuum at 150-200 °C for at least 4 hours to remove physisorbed water.

-

Cooling: Allow the silica to cool to room temperature under a stream of dry nitrogen or argon.

Silanization Reaction

-

Slurry Formation: In a round-bottom flask equipped with a reflux condenser and a nitrogen/argon inlet, suspend the dried silica in anhydrous toluene.

-

Reagent Addition: Add an excess of this compound to the silica slurry, followed by the addition of anhydrous pyridine as an acid scavenger. The pyridine neutralizes the HCl generated during the reaction.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for 12-24 hours under a positive pressure of inert gas with constant stirring.

-

Cooling: After the reaction period, allow the mixture to cool to room temperature.

Post-reaction Workup

-

Filtration: Isolate the modified silica by filtration.

-

Washing: Wash the silica sequentially with anhydrous toluene, anhydrous dichloromethane, and anhydrous methanol to remove unreacted silane, pyridine, and pyridinium hydrochloride.

-

Drying: Dry the final product under vacuum at 60-80 °C to a constant weight.

(Optional) End-capping

To reduce the impact of residual silanol groups, an optional "end-capping" step can be performed by reacting the modified silica with a smaller, more reactive silane, such as trimethylchlorosilane.

Visualizing the Process

Reaction Mechanism

The following diagram illustrates the key chemical transformation in the silanization of silica with this compound.

Caption: Reaction of a surface silanol group with this compound.

Experimental Workflow

The following diagram outlines the key stages in the synthesis of a sterically protected C18 stationary phase.

References

In-Depth Technical Guide on the Thermal Stability of Chlorodiisobutyloctadecylsilane for Surface Coating

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorodiisobutyloctadecylsilane is a silylating agent of significant interest for the formation of self-assembled monolayers (SAMs) in a variety of high-performance applications, including chromatography, medical device coatings, and nanoparticle functionalization. Its unique molecular structure, featuring a long octadecyl chain for hydrophobicity and bulky diisobutyl groups attached to the silicon atom, suggests distinct thermal and chemical properties compared to more common linear alkylsilanes. This technical guide provides a comprehensive overview of the thermal stability of this compound-derived surface coatings, drawing upon data from analogous compounds and established principles of silane chemistry. Understanding the thermal decomposition behavior of these coatings is critical for defining their operational limits and ensuring their reliability in demanding environments.

Synthesis of this compound

The synthesis of this compound can be achieved via hydrosilylation, a versatile and efficient method for forming silicon-carbon bonds. This process involves the addition of a silicon-hydride bond across a carbon-carbon double bond.

Synthesis Protocol: Hydrosilylation of 1-Octadecene

Materials:

-

1-Octadecene

-

Dichlorodiisobutylsilane

-

Hexachloroplatinic acid ("Speier's catalyst") or a platinum-cyclovinylmethylsiloxane complex

-

Inert solvent (e.g., hexane, distilled from potassium/benzophenone)

-

Stainless steel Hoke cylinder or similar high-pressure reaction vessel

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

The reaction vessel is thoroughly dried, evacuated, and flushed with an inert gas (e.g., argon) multiple times.

-

A catalytic amount of the platinum catalyst is introduced into the reaction vessel.

-

For reactions with gaseous alkenes, the olefin is added, followed by the dichlorosilane. For liquid alkenes like 1-octadecene, it is added to the reaction vessel, potentially diluted with an inert solvent, especially for larger scale reactions to manage heat evolution.

-

Dichlorodiisobutylsilane is then added to the reaction mixture.

-

The reaction vessel is sealed, and the mixture is stirred. An induction period of 5 to 30 minutes may be observed, followed by a noticeable exotherm.

-

After the initial reaction subsides, the mixture is typically stirred for an additional 2 hours to ensure complete reaction.

-

The resulting product, this compound, can then be purified by distillation under reduced pressure.

Note: Large-scale hydrosilylation reactions can be highly exothermic and may lead to hazardous side reactions. It is crucial to perform these reactions under controlled conditions and with appropriate safety precautions, including the use of a solvent to moderate the reaction rate.

Surface Coating Application: Hydrolysis and Condensation

This compound is a chlorosilane, a class of compounds that readily react with hydroxyl groups present on the surface of various substrates like silica, glass, and metal oxides. This reaction forms a stable, covalent silicon-oxygen bond, anchoring the silane molecule to the surface.

The process of forming a durable surface coating involves two primary reactions:

-

Hydrolysis: The chloro group on the silicon atom reacts with water molecules, which can be present in the solvent or adsorbed on the substrate surface, to form a silanol group (-Si-OH) and hydrochloric acid (HCl) as a byproduct.

-

Condensation: The newly formed silanol groups can then react with hydroxyl groups on the substrate surface to form a stable Si-O-Substrate bond. Additionally, adjacent silanol groups can condense with each other to form a cross-linked polysiloxane network (Si-O-Si), which enhances the stability and durability of the coating.

The bulky diisobutyl groups in this compound are expected to sterically hinder the condensation reaction between adjacent silane molecules. This may result in a less densely packed monolayer compared to coatings formed from linear alkyltrichlorosilanes like octadecyltrichlorosilane (OTS).

Thermal Stability Analysis

The thermal stability of a this compound coating is a critical parameter that dictates its performance in applications involving elevated temperatures. The primary techniques used to evaluate thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This analysis provides information on the decomposition temperatures and the amount of material lost at each stage of degradation.

General Thermal Degradation Profile of Alkylsilane Coatings:

Based on studies of analogous long-chain alkylsilanes, the thermal degradation of a this compound coating is expected to occur in distinct stages:

-

Initial Weight Loss (below 200 °C): This initial, minor weight loss is typically attributed to the desorption of physically adsorbed water, residual solvents, or unreacted silane monomers.

-

Decomposition of the Organic Moiety (200 °C - 500 °C): This is the primary degradation phase where the organic part of the silane molecule breaks down. For this compound, this would involve the cleavage of the C-C bonds within the octadecyl and isobutyl chains, as well as the Si-C bond. The presence of the branched diisobutyl groups may influence the onset and rate of this decomposition compared to linear alkyl chains.

-

Decomposition of the Siloxane Network (above 500 °C): The inorganic Si-O-Si backbone of the coating is significantly more stable than the organic components. Its degradation occurs at much higher temperatures.

Quantitative TGA Data for Analogous Long-Chain Alkylsilane Coatings:

| Temperature Range (°C) | Weight Loss (%) - MPS on Silica[1] | Weight Loss (%) - APTES on Silica[2] | Description of Degradation Stage |

| < 200 | ~2-5 | ~2-3 | Desorption of water and residual solvent. |

| 200 - 500 | ~1.1 | ~5-7 | Decomposition of the organic alkyl/propyl chain. |

| 500 - 700 | - | - | Further dehydroxylation of the silica surface.[2] |

| > 700 | - | - | Gradual dehydroxylation of the silica surface.[2] |

Note: The percentage of weight loss is highly dependent on the grafting density of the silane on the substrate.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal transitions such as melting, crystallization, and glass transitions, which can provide insights into the structure and order of the self-assembled monolayer. For well-ordered, crystalline-like monolayers of long-chain alkylsilanes, a melting transition can often be observed.

Expected DSC Profile:

A DSC thermogram of a well-ordered this compound monolayer would be expected to show an endothermic peak corresponding to the melting of the long octadecyl chains. The temperature and enthalpy of this transition would provide information about the packing density and conformational order of the monolayer. The bulky diisobutyl groups might disrupt the packing of the octadecyl chains, potentially leading to a lower melting temperature and a broader melting peak compared to a monolayer of a linear alkylsilane of similar chain length.

Experimental Protocols

Protocol for Thermogravimetric Analysis (TGA) of a Silane Coating

Objective: To determine the thermal stability and decomposition profile of a this compound coating on a substrate.

Instrumentation: Thermogravimetric Analyzer.

Procedure:

-

Sample Preparation:

-

For coated nanoparticles, use the dried powder directly.

-

For coated flat substrates, carefully scrape the coating material from the surface to obtain a powder sample.

-

Accurately weigh 5-10 mg of the sample into a clean TGA crucible (e.g., alumina or platinum).

-

-

Instrument Setup:

-

Place the crucible containing the sample onto the TGA balance.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 30 °C.

-

Heat the sample from 30 °C to 800 °C at a constant heating rate of 10 °C/min.

-

-

Data Analysis:

-

Record the sample weight as a function of temperature.

-

Plot the percentage weight loss versus temperature to obtain the TGA curve.

-

Calculate the derivative of the TGA curve (DTG curve) to identify the temperatures of maximum decomposition rates.

-

Protocol for Differential Scanning Calorimetry (DSC) of a Silane Coating

Objective: To investigate the thermal transitions (e.g., melting) of a this compound monolayer.

Instrumentation: Differential Scanning Calorimeter.

Procedure:

-

Sample Preparation:

-

Carefully scrape the coating from the substrate to obtain a powder sample.

-

Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum DSC pan.

-

-

Instrument Setup:

-

Place the sealed sample pan and an empty sealed reference pan into the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

-

Thermal Program (Heat-Cool-Heat Cycle):

-

First Heating Scan: Heat the sample from room temperature to a temperature above the expected melting point (e.g., 150 °C) at a heating rate of 10 °C/min. This scan erases the thermal history of the sample.

-

Cooling Scan: Cool the sample from 150 °C back to room temperature at a controlled cooling rate (e.g., 10 °C/min).

-

Second Heating Scan: Heat the sample again from room temperature to 150 °C at 10 °C/min. The data from this scan is typically used for analysis.

-

-

Data Analysis:

-

Record the heat flow as a function of temperature.

-

Plot the heat flow versus temperature to obtain the DSC thermogram.

-

Identify and analyze any endothermic or exothermic peaks to determine transition temperatures and enthalpies.

-

Thermal Degradation Pathway

The thermal decomposition of a this compound coating is a complex process involving multiple reaction pathways. The pyrolysis of organochlorosilanes generally proceeds through a series of bond scission events, with the weakest bonds breaking first.

Proposed Degradation Mechanism:

-

Initiation: The initial step at elevated temperatures is likely the homolytic cleavage of the Si-C bond connecting the octadecyl chain to the silicon atom, as this is generally weaker than the C-C and Si-O bonds. This would generate an octadecyl radical and a silyl radical.

-

Propagation: The highly reactive radicals can then participate in a series of chain reactions, including:

-

Hydrogen Abstraction: Radicals can abstract hydrogen atoms from adjacent alkyl chains, creating new radical sites and leading to further fragmentation.

-

β-Scission: The long alkyl chains can undergo β-scission, breaking C-C bonds and producing smaller volatile fragments (alkenes and alkanes).

-

-

Termination: The radical chain reactions can terminate through recombination or disproportionation of radical species.

The presence of the bulky diisobutyl groups may sterically hinder some of these degradation pathways, potentially leading to a different distribution of decomposition products compared to linear alkylsilanes.

Conclusion

The thermal stability of this compound surface coatings is a critical factor for their application in thermally demanding environments. While direct experimental data for this specific compound is limited, analysis of analogous long-chain and branched alkylsilanes provides valuable insights. The degradation is expected to proceed in stages, with the decomposition of the organic octadecyl and isobutyl groups occurring at temperatures between 200 °C and 500 °C, followed by the degradation of the more stable inorganic siloxane backbone at higher temperatures. The bulky diisobutyl groups are likely to influence both the packing density of the monolayer and the specific pathways of thermal decomposition. The experimental protocols provided in this guide offer a standardized approach for the detailed thermal characterization of these and other novel silane-based surface coatings. Further research focusing on the direct thermal analysis of this compound coatings is warranted to provide more precise quantitative data and a deeper understanding of the structure-property relationships governing their thermal stability.

References

An In-depth Technical Guide to the Spectroscopic Data of Chlorodiisobutyloctadecylsilane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorodiisobutyloctadecylsilane is an organosilane compound of interest for various applications, including surface modification and as a synthetic intermediate. A thorough understanding of its chemical structure is paramount for its effective use. This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Due to the absence of publicly available experimental spectra for this specific compound, this guide leverages data from structurally similar molecules and established principles of spectroscopy to provide a reliable predictive analysis. Detailed, generalized experimental protocols for obtaining such data are also presented to aid researchers in their own characterization efforts.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of similar compounds, such as octadecyltrichlorosilane and silanes containing diisobutyl groups, as well as established spectroscopic correlation tables.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Si-CH₂- (isobutyl) | ~0.8 - 1.0 | d | 4H |

| -CH- (isobutyl) | ~1.8 - 2.0 | m | 2H |

| -CH₃ (isobutyl) | ~0.9 - 1.1 | d | 12H |

| Si-CH₂- (octadecyl) | ~0.7 - 0.9 | t | 2H |

| -(CH₂)₁₆- (octadecyl) | ~1.2 - 1.4 | m | 32H |

| -CH₃ (octadecyl) | ~0.8 - 0.9 | t | 3H |

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Si-CH₂- (isobutyl) | ~25 - 30 |

| -CH- (isobutyl) | ~23 - 28 |

| -CH₃ (isobutyl) | ~24 - 29 |

| Si-CH₂- (octadecyl) | ~15 - 20 |

| -(CH₂)₁₅-CH₂- (octadecyl) | ~22 - 35 |

| -CH₃ (octadecyl) | ~14 |

Predicted IR Spectroscopy Data

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (alkyl) | 2850 - 2960 | Strong |

| C-H bend (alkyl) | 1465 - 1475 | Medium |

| C-H bend (isobutyl gem-dimethyl) | 1365 - 1385 | Medium, often a doublet |

| Si-C stretch | 650 - 850 | Medium to Strong |

| Si-Cl stretch | 450 - 650 | Strong |

Predicted Mass Spectrometry Data

Table 4: Predicted Key Mass Fragments for this compound

| m/z | Predicted Fragment Ion | Notes |

| [M]+ | [C₂₆H₅₅ClSi]+ | Molecular ion peak, likely of low intensity. Will exhibit characteristic isotopic pattern for one chlorine atom (~3:1 ratio for M and M+2). |

| [M-57]+ | [C₂₂H₄₇ClSi]+ | Loss of a butyl radical from an isobutyl group. |

| [M-253]+ | [C₈H₁₈ClSi]+ | Loss of the octadecyl chain. |

| 289/291 | [C₁₈H₃₇SiCl₂]+ (from rearrangement) or similar fragments | Fragments showing the characteristic chlorine isotope pattern. |

| 57 | [C₄H₉]+ | Isobutyl cation, likely a prominent peak. |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of liquid organosilicon compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical parameters include a spectral width of 0-12 ppm, a pulse angle of 30-45°, and a relaxation delay of 1-5 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using proton decoupling to simplify the spectrum.

-

Typical parameters include a spectral width of 0-220 ppm and a longer relaxation delay (e.g., 2-10 seconds) due to the longer relaxation times of carbon nuclei.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to the internal standard.

Infrared (IR) Spectroscopy

-

Sample Preparation: As this compound is a liquid, the spectrum can be obtained directly. Place a small drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to form a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly onto the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the clean, empty sample holder.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: For a volatile liquid like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method.

-

Inject a dilute solution of the sample (e.g., in hexane or dichloromethane) into the GC inlet.

-

-

Gas Chromatography (GC) Conditions:

-

Use a non-polar capillary column (e.g., DB-5ms).

-

Employ a temperature program that allows for the separation of the analyte from any impurities (e.g., start at 100°C, ramp to 300°C).

-

Use an inert carrier gas, such as helium or hydrogen.

-

-

Mass Spectrometry (MS) Conditions:

-

Use Electron Ionization (EI) at a standard energy of 70 eV.

-

Scan a mass range that will encompass the molecular ion and expected fragments (e.g., m/z 40-600).

-

-

Data Analysis: Identify the peak corresponding to the compound of interest in the total ion chromatogram. Analyze the mass spectrum of this peak for the molecular ion and characteristic fragment ions.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the characterization of an unknown organosilane compound using the spectroscopic techniques discussed.

Caption: Logical workflow for the spectroscopic analysis of an organosilane.

Methodological & Application

Application Notes and Protocols for Surface Modification Using Chlorodiisobutyloctadecylsilane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surface modification with organosilanes is a fundamental technique for tailoring the interfacial properties of various materials, including glass, silicon wafers, and metal oxides. Chlorodiisobutyloctadecylsilane is a reactive organosilane used to create a highly hydrophobic, self-assembled monolayer (SAM) on hydroxylated surfaces. The long octadecyl chain imparts a non-polar character to the substrate, significantly increasing its water contact angle and reducing surface energy. This modification is critical in a range of applications, from creating superhydrophobic surfaces to enhancing the dispersion of nanoparticles in non-polar media and fabricating biocompatible coatings.[1][2][3] The diisobutyl groups provide steric hindrance that can influence the packing density of the SAM, while the chlorosilane head group offers high reactivity towards surface hydroxyls, leading to the formation of stable siloxane bonds.

The principle of this surface modification lies in the reaction between the chlorosilane group and the surface hydroxyl (-OH) groups.[1] This reaction forms a covalent Si-O-substrate bond, anchoring the octadecyl chains to the surface. The process is typically carried out in an anhydrous solvent to prevent premature hydrolysis and self-condensation of the silane.[2]

Experimental Protocols

Protocol 1: Substrate Preparation (Hydroxylation)

A clean and hydroxylated surface is paramount for achieving a uniform and high-quality self-assembled monolayer.[4]

Materials:

-

Substrates (e.g., glass slides, silicon wafers)

-

Acetone (ACS grade)

-

Isopropyl alcohol (IPA, ACS grade)

-

Sulfuric acid (H₂SO₄, concentrated)

-

30% Hydrogen peroxide (H₂O₂)

-

Deionized (DI) water (18.2 MΩ·cm)

-

High-purity nitrogen or argon gas

-

Sonicator

-

Oxygen plasma cleaner (as a safer alternative to piranha solution)

Procedure:

-

Solvent Cleaning: To remove organic residues, sonicate the substrates sequentially in acetone and isopropyl alcohol for 15 minutes each.

-

Drying: Dry the substrates under a stream of high-purity nitrogen gas.

-

Surface Activation (Hydroxylation):

-

Piranha Solution Method (Caution: Extremely Corrosive and Explosive. Handle with extreme care in a designated fume hood):

-

Prepare the piranha solution by slowly and carefully adding H₂O₂ to H₂SO₄ in a 1:3 volume ratio.

-

Submerge the cleaned, dry substrates in the piranha solution for 30 minutes.

-

-

Oxygen Plasma Method (Safer Alternative):

-

Place the cleaned substrates in an oxygen plasma cleaner.

-

Treat the substrates for 5 minutes to generate surface hydroxyl groups.[4]

-

-

-

Rinsing and Final Drying:

-

Thoroughly rinse the activated substrates with copious amounts of DI water.

-

Dry the substrates again under a stream of high-purity nitrogen.

-

The activated substrates should be used immediately for the silanization reaction.

-

Protocol 2: Surface Modification with this compound

This protocol details the formation of a self-assembled monolayer of this compound.

Materials:

-

Activated substrates

-

This compound

-

Anhydrous toluene or hexane

-

Anhydrous triethylamine (optional, as an acid scavenger)

-

Reaction vessel (e.g., desiccator or glovebox)

-

Toluene or hexane (for rinsing)

-

Ethanol (for rinsing)

-

Oven

Procedure:

-

Preparation: Conduct the reaction in a moisture-free environment, such as a nitrogen-filled glovebox or a desiccator. All glassware should be oven-dried and cooled under an inert atmosphere.

-

Silanization Solution: Prepare a 1-5 mM solution of this compound in anhydrous toluene or hexane. If desired, add a small amount of anhydrous triethylamine to neutralize the HCl byproduct.

-

Immersion: Place the activated substrates in the silanization solution. Ensure the entire surface to be modified is submerged.

-

Reaction: Allow the reaction to proceed for 2-4 hours at room temperature. Gentle agitation can promote a more uniform coating.

-

Rinsing:

-

Remove the substrates from the silanization solution.

-

Rinse the substrates thoroughly with fresh anhydrous toluene or hexane to remove any unreacted silane.

-

Perform a final rinse with ethanol.

-

-

Curing: Dry the coated substrates under a stream of nitrogen and then cure them in an oven at 100-120°C for 1 hour to promote the formation of stable siloxane bonds.[2]

Characterization and Expected Results

The success of the surface modification can be quantified using various surface analysis techniques.

| Parameter | Untreated Substrate (e.g., Glass) | Modified Substrate |

| Water Contact Angle | < 20° | > 100° |

| Surface Energy | High | Low |

| Surface Chemistry | Presence of O-H peaks (FTIR/XPS) | Presence of C-H, Si-O-Si peaks (FTIR/XPS) |

| Surface Roughness | Substrate-dependent | May slightly increase due to the organic monolayer |

Note: The exact values will depend on the substrate and the quality of the self-assembled monolayer.

Diagrams

Caption: Experimental workflow for surface modification.

Caption: Silanization reaction pathway.

References

Application Notes and Protocols for C18 Column Packing using Chlorodiisobutyloctadecylsilane in HPLC

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of chlorodiisobutyloctadecylsilane in the preparation of C18 reversed-phase high-performance liquid chromatography (HPLC) columns. The unique sterically hindered nature of the diisobutyl groups offers alternative selectivity compared to traditional C18 phases, which can be particularly advantageous in the separation of complex mixtures encountered in drug discovery and development.

Introduction

Octadecylsilane (C18) stationary phases are the most widely used in reversed-phase HPLC due to their broad applicability in separating compounds based on hydrophobicity.[1][2][3][4][5] The introduction of bulky isobutyl groups adjacent to the silicon atom in this compound creates a sterically protected environment for the C18 chain. This steric hindrance can influence the retention and selectivity of analytes, particularly for basic compounds, by reducing interactions with residual silanol groups on the silica surface.[6] This unique characteristic makes diisobutyloctadecylsilyl-modified silica an interesting alternative for method development in pharmaceutical analysis.[1]

Synthesis of Diisobutyloctadecylsilyl-Modified Silica

The synthesis of a C18 stationary phase with diisobutyl steric protection involves the chemical bonding of this compound to a silica support. The following is a representative protocol.

Experimental Protocol: Synthesis of Diisobutyloctadecylsilyl-Modified Silica

Materials:

-